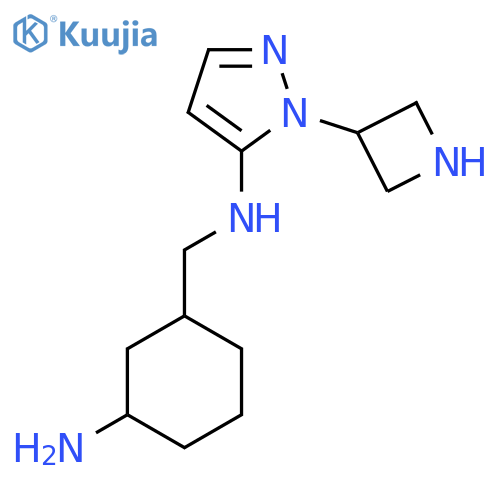

Cas no 2138012-24-3 (N-(3-aminocyclohexyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine)

N-(3-aminocyclohexyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- N-(3-aminocyclohexyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine

- EN300-1131007

- N-[(3-aminocyclohexyl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine

- 2138012-24-3

-

- インチ: 1S/C13H23N5/c14-11-3-1-2-10(6-11)7-16-13-4-5-17-18(13)12-8-15-9-12/h4-5,10-12,15-16H,1-3,6-9,14H2

- InChIKey: MEVUMYMTHKAGQL-UHFFFAOYSA-N

- ほほえんだ: N1(C(=CC=N1)NCC1CCCC(C1)N)C1CNC1

計算された属性

- せいみつぶんしりょう: 249.19534575g/mol

- どういたいしつりょう: 249.19534575g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

N-(3-aminocyclohexyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1131007-1.0g |

N-[(3-aminocyclohexyl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2138012-24-3 | 1g |

$1414.0 | 2023-05-26 | ||

| Enamine | EN300-1131007-10.0g |

N-[(3-aminocyclohexyl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2138012-24-3 | 10g |

$6082.0 | 2023-05-26 | ||

| Enamine | EN300-1131007-0.25g |

N-[(3-aminocyclohexyl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2138012-24-3 | 95% | 0.25g |

$1300.0 | 2023-10-26 | |

| Enamine | EN300-1131007-5g |

N-[(3-aminocyclohexyl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2138012-24-3 | 95% | 5g |

$4102.0 | 2023-10-26 | |

| Enamine | EN300-1131007-10g |

N-[(3-aminocyclohexyl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2138012-24-3 | 95% | 10g |

$6082.0 | 2023-10-26 | |

| Enamine | EN300-1131007-1g |

N-[(3-aminocyclohexyl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2138012-24-3 | 95% | 1g |

$1414.0 | 2023-10-26 | |

| Enamine | EN300-1131007-0.1g |

N-[(3-aminocyclohexyl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2138012-24-3 | 95% | 0.1g |

$1244.0 | 2023-10-26 | |

| Enamine | EN300-1131007-0.5g |

N-[(3-aminocyclohexyl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2138012-24-3 | 95% | 0.5g |

$1357.0 | 2023-10-26 | |

| Enamine | EN300-1131007-5.0g |

N-[(3-aminocyclohexyl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2138012-24-3 | 5g |

$4102.0 | 2023-05-26 | ||

| Enamine | EN300-1131007-0.05g |

N-[(3-aminocyclohexyl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2138012-24-3 | 95% | 0.05g |

$1188.0 | 2023-10-26 |

N-(3-aminocyclohexyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine 関連文献

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

6. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

N-(3-aminocyclohexyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amineに関する追加情報

N-(3-Aminocyclohexyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-Amine: A Comprehensive Overview

The compound with CAS No. 2138012-24-3, known as N-(3-aminocyclohexyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclohexylamine moiety, a pyrazole ring, and an azetidine group. The combination of these structural elements contributes to its potential biological activity and therapeutic applications.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly due to their ability to modulate various biological targets such as kinases, ion channels, and G-protein coupled receptors (GPCRs). The azetidine group, a four-membered ring containing one nitrogen atom, is known for its rigid structure and ability to enhance the pharmacokinetic properties of molecules. This makes N-(3-aminocyclohexyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-Amine a promising candidate for further exploration in the development of novel therapeutics.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the cyclohexylamine derivative. This is followed by the formation of the pyrazole ring through condensation reactions involving appropriate starting materials. The introduction of the azetidine group is achieved through nucleophilic substitution or other suitable methods, ensuring the stability and functionality of the final product. Researchers have optimized these steps to improve yield and purity, making large-scale production feasible for preclinical studies.

From a pharmacological perspective, N-(3-Aminocyclohexyl)methyl...amine has been investigated for its potential anti-inflammatory and analgesic properties. Preclinical data suggest that this compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its ability to modulate ion channels like TRPV1 has been explored, indicating its potential as a pain reliever. These findings are supported by recent studies published in reputable journals such as *Journal of Medicinal Chemistry* and *European Journal of Pharmacology*.

One of the most intriguing aspects of this compound is its bioavailability and metabolic stability. The presence of the cyclohexane ring enhances lipophilicity, which is crucial for crossing biological membranes. However, the amine groups may also contribute to rapid metabolism in vivo. To address this challenge, researchers have explored various strategies such as prodrug design and structural modifications to improve half-life without compromising efficacy.

In terms of therapeutic applications, N-(3-Aminocyclohexyl)methyl...amine holds promise in treating chronic inflammatory diseases such as arthritis and neuropathic pain. Its dual mechanism of action—combining anti-inflammatory effects with pain relief—makes it a versatile candidate for drug development. Furthermore, ongoing studies are evaluating its potential in neurodegenerative disorders by targeting specific pathways involved in neuronal protection.

Despite its potential benefits, there are challenges associated with advancing this compound into clinical trials. One major concern is its toxicity profile, which requires thorough evaluation using in vitro and in vivo models. Additionally, large-scale synthesis must be scaled up while maintaining quality control to ensure consistent batch production.

In conclusion, N-(3-Aminocyclohexyl)methyl...amine represents a significant advancement in medicinal chemistry due to its unique structure and promising biological activity. With continued research efforts focused on optimizing its pharmacokinetic properties and exploring novel therapeutic applications, this compound has the potential to contribute significantly to the development of innovative treatments for various diseases.

2138012-24-3 (N-(3-aminocyclohexyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine) 関連製品

- 2227819-21-6((2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine)

- 2751610-32-7(2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride)

- 2171617-73-3(4-(2-aminohexan-2-yl)-1-methylpiperidin-4-ol)

- 2138051-08-6(6-amino-N-cyclopropylbicyclo3.2.0heptane-3-carboxamide)

- 1086379-95-4(2-(furan-2-yl)pyridine-4-carboxylic acid)

- 2229427-31-8(O-1-(3-methyl-1,2-oxazol-5-yl)ethylhydroxylamine)

- 2680829-51-8(benzyl 4-cyano-5-oxo-6,12-diazatricyclo7.2.1.0,2,7dodeca-2(7),3-diene-12-carboxylate)

- 1807156-66-6(3-(Difluoromethyl)-2-fluoro-4-methylpyridine-6-acetic acid)

- 210467-65-5(Cyclohexanecarboxylic acid, 2-(3,4-dimethoxybenzoyl)-, (1R,2S)-rel-)

- 1804738-44-0(6-Iodo-4-nitro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride)